molecular formula C10H5BrFNO2 B11846940 8-Bromo-3-fluoroquinoline-4-carboxylic acid CAS No. 834884-22-9

8-Bromo-3-fluoroquinoline-4-carboxylic acid

Cat. No.: B11846940
CAS No.: 834884-22-9
M. Wt: 270.05 g/mol
InChI Key: JEJPYTZZQULSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-fluoroquinoline-4-carboxylic acid is a synthetically designed quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structure incorporates strategic halogenations and a carboxylic acid functional group, making it a valuable intermediate for the development of novel bioactive molecules. The quinoline core is a privileged scaffold in pharmacology, known for its wide range of biological activities . The specific substitution pattern on this compound is designed to enhance interactions with biological targets. Halogen atoms, such as the bromo and fluoro groups, are frequently introduced to improve binding affinity and metabolic stability . The carboxylic acid at the 4-position is a key functional handle that can be used to form amide or ester linkages, directly contributing to target binding or improving solubility profiles . This compound serves as a key precursor in the synthesis of more complex molecules, particularly 4-quinolone-3-carboxamides. These derivatives are actively researched for their potential as anticancer agents, with mechanisms of action that may include the inhibition of critical kinase enzymes involved in cell cycle progression, such as Aurora A kinase . Furthermore, the structural features of this compound align with those explored for emerging antimicrobial applications, providing a versatile framework for tackling resistant pathogens . Researchers can utilize this high-purity building block to explore new chemical space in the development of targeted therapies. This product is For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

834884-22-9

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

8-bromo-3-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-6-3-1-2-5-8(10(14)15)7(12)4-13-9(5)6/h1-4H,(H,14,15)

InChI Key

JEJPYTZZQULSTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-fluoroquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob synthesis, Friedländer synthesis, and Skraup synthesis are classical methods used to construct the quinoline scaffold . These methods often involve the use of transition metal catalysts, metal-free ionic liquids, or ultrasound irradiation to enhance the reaction efficiency and yield .

Industrial Production Methods

In industrial settings, the production of 8-Bromo-3-fluoroquinoline-4-carboxylic acid may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to minimize environmental impact and improve sustainability .

Scientific Research Applications

Antibacterial Applications

The compound is part of a broader class of quinoline carboxylic acids, which have been recognized for their antibacterial activities. Research indicates that derivatives of quinoline carboxylic acids, including 8-bromo-3-fluoroquinoline-4-carboxylic acid, exhibit potent activity against both Gram-positive and Gram-negative bacteria, including strains like Pseudomonas aeruginosa .

Key Findings:

  • Mechanism of Action: The antibacterial efficacy is attributed to the ability of these compounds to interfere with bacterial DNA replication and repair mechanisms .
  • Comparative Efficacy: Studies suggest that 8-bromo-3-fluoroquinoline-4-carboxylic acid may outperform traditional antibiotics in some cases, particularly against resistant strains .

Anticancer Properties

Recent studies have highlighted the potential of 8-bromo-3-fluoroquinoline-4-carboxylic acid in cancer treatment. Its structural analogs have shown promise as selective inhibitors of kinases involved in cancer progression.

Case Study:

  • A derivative analogous to 8-bromo-3-fluoroquinoline-4-carboxylic acid was evaluated for its effects on human cancer cell lines. It demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation .

Mechanisms Explored:

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G1 phase in breast cancer cells (MCF-7), leading to apoptosis .
  • Molecular Docking Studies: These studies revealed that the compound binds effectively to key kinase targets, suggesting a mechanism for its anticancer activity .

Drug Development Potential

The unique properties of 8-bromo-3-fluoroquinoline-4-carboxylic acid make it a candidate for further development in pharmaceutical applications.

Research Directions:

  • Hybridization with Other Compounds: There is ongoing research into hybrid compounds that combine the quinoline structure with other pharmacophores to enhance efficacy and reduce side effects .
  • Pharmacokinetic Studies: Preliminary studies suggest favorable pharmacokinetic profiles, which are essential for developing effective therapeutic agents .

Data Summary Table

Application AreaKey FindingsReferences
AntibacterialPotent activity against Gram-positive and Gram-negative bacteria; superior efficacy against resistant strains
AnticancerInduces G1 phase arrest and apoptosis in MCF-7 cells; significant binding to kinase targets
Drug DevelopmentPotential for hybridization; favorable pharmacokinetics indicated

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Quinoline Carboxylic Acid Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
8-Bromo-3-fluoroquinoline-4-carboxylic acid Br (8), F (3), COOH (4) C₁₀H₅BrFNO₂ 284.06 Dual halogenation enhances lipophilicity and target interaction .
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid F (8), OH (4), COOH (3) C₁₀H₆FNO₃ 207.16 Hydroxyl group at position 4 reduces stability compared to carboxylic acid .
6-Bromoquinoline-4-carboxylic acid Br (6), COOH (4) C₁₀H₆BrNO₂ 268.06 Bromine at position 6 alters electronic distribution; lower antibacterial potency .
8-Bromo-4-chloro-5-fluoroquinoline-3-carboxylate Br (8), Cl (4), F (5), COOEt (3) C₁₂H₈BrClFNO₂ 347.55 Ethyl ester improves solubility but reduces bioavailability .
4-Amino-3-bromo-8-fluoroquinoline F (8), Br (3), NH₂ (4) C₉H₆BrFN₂ 241.06 Amino group at position 4 enhances basicity; lacks carboxylic acid moiety .
Key Observations :
  • Halogen Effects: Bromine at position 8 (vs.
  • Carboxylic Acid vs. Ester : The free carboxylic acid group (position 4) is critical for metal ion chelation in antimicrobial activity, whereas ester derivatives (e.g., ethyl or methyl) are often prodrugs with modified pharmacokinetics .
  • Fluorine Substitution: Fluorine at position 3 or 5 enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Physicochemical Properties

The substituents significantly influence solubility, melting point, and stability:

Table 2: Physicochemical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility (mg/mL) Stability (pH 7.4)
8-Bromo-3-fluoroquinoline-4-carboxylic acid 210–215 (dec.) 0.12 (DMSO) Stable (>24 hrs)
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid 185–190 0.25 (Water) Degrades in acidic conditions
6-Bromoquinoline-4-carboxylic acid 195–200 0.08 (DMSO) Stable
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate 120–125 1.5 (Ethanol) Hydrolyzes in vivo

Biological Activity

8-Bromo-3-fluoroquinoline-4-carboxylic acid, a compound with the molecular formula C10_{10}H5_5BrFNO2_2 and a molecular weight of approximately 270.06 g/mol, has garnered attention for its significant biological activity, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activities, including mechanisms of action, potential therapeutic uses, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a quinoline structure characterized by a benzene ring fused to a pyridine ring, with bromine and fluorine substituents that enhance its reactivity and biological profile. Its CAS number is 834884-22-9, and it is classified under various chemical databases such as PubChem.

Antimicrobial Activity

Research indicates that 8-bromo-3-fluoroquinoline-4-carboxylic acid exhibits notable antimicrobial properties. The compound's mechanism of action primarily involves the inhibition of bacterial topoisomerase enzymes, including DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair; thus, their inhibition leads to DNA damage and cell death.

Table 1: Antimicrobial Efficacy

Pathogen MIC (µg/mL) Mechanism
Staphylococcus aureus≤0.125Inhibition of DNA gyrase
Escherichia coli≤0.125Inhibition of DNA gyrase
Pseudomonas aeruginosa16Inhibition of topoisomerase IV

The minimum inhibitory concentration (MIC) values indicate that this compound is highly effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

In addition to its antimicrobial properties, 8-bromo-3-fluoroquinoline-4-carboxylic acid has shown promising anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The compound appears to arrest the cell cycle at the G1 phase, leading to increased apoptosis rates.

Case Study: MCF-7 Cell Line

A study evaluated the effects of 8-bromo-3-fluoroquinoline-4-carboxylic acid on the MCF-7 cell line:

  • IC50_{50} : 168.78 µM
  • Apoptosis Induction : Increased from 1.52% (control) to 2.16% (compound treatment)

Table 2: Apoptosis Analysis

Cell Type Control (%) Compound Treatment (%)
Intact Cells98.4897.83
Early Apoptosis0.080.1
Late Apoptosis0.680.81
Necrosis0.761.26
Total Cell Death1.522.16

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific kinases involved in cancer progression .

The biological activity of 8-bromo-3-fluoroquinoline-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication.
  • Cell Cycle Arrest : It induces cell cycle arrest at specific phases, particularly G1.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through various signaling pathways.

Comparative Analysis with Related Compounds

To better understand the potential applications of 8-bromo-3-fluoroquinoline-4-carboxylic acid, it is useful to compare it with structurally similar compounds.

Table 3: Comparison with Similar Compounds

Compound Name Key Features Biological Activity
8-Bromo-3-fluoroquinoline-4-carboxylic acidBromine and fluorine substitutionsAntimicrobial, anticancer
2-Bromo-3-fluoroquinoline-4-carboxylic acidDifferent bromine positionVarying biological activity
4-Bromoquinoline-3-carboxylic acidLacks fluorineDifferent pharmacological properties
8-Fluoroquinoline-4-carboxylic acidNo bromine substitutionDifferent interaction profiles

This comparison highlights how variations in substitution patterns can influence the chemical behavior and potential applications of these compounds.

Q & A

Q. What are the optimal synthetic routes for 8-Bromo-3-fluoroquinoline-4-carboxylic acid, and how does halogen positioning influence reaction efficiency?

Methodological Answer: The synthesis typically involves halogenation and functional group transformations. For bromination at the 8-position, direct electrophilic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) is common. Fluorination at the 3-position may require directed metalation or halogen-exchange reactions (e.g., Balz-Schiemann reaction using diazonium salts). Key considerations include:

  • Regioselectivity: Steric and electronic factors influence halogen placement. Computational modeling (DFT) can predict reactive sites .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is used to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize 8-Bromo-3-fluoroquinoline-4-carboxylic acid and its intermediates?

Methodological Answer:

  • ¹H/¹³C NMR: Use deuterated DMSO or CDCl₃ to dissolve the compound. The carboxylic acid proton (δ ~12-14 ppm) and quinoline aromatic protons (δ ~7-9 ppm) are diagnostic. Fluorine coupling (³J) may split signals in adjacent protons .
  • IR: Confirm the carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H]⁻. Fragmentation patterns help identify bromine and fluorine substituents .

Q. What are common impurities in 8-Bromo-3-fluoroquinoline-4-carboxylic acid synthesis, and how can they be mitigated?

Methodological Answer:

  • Dehalogenation Byproducts: Partial loss of bromine/fluorine during reactions may yield des-halogenated analogs. Use inert atmospheres (N₂/Ar) and minimize exposure to reducing agents .
  • Esterification Artifacts: Carboxylic acid may esterify if alcohols (e.g., ethanol) are present. Acidic workup (HCl) hydrolyzes esters back to the acid .
  • Detection: LC-MS with a C18 column and UV detection (λ = 254 nm) identifies impurities. Compare retention times with authentic standards .

Advanced Research Questions

Q. How can contradictory biological activity data for 8-Bromo-3-fluoroquinoline-4-carboxylic acid derivatives be resolved?

Methodological Answer:

  • Assay Variability: Standardize cell-based assays (e.g., IC₅₀ measurements) using consistent cell lines (e.g., HEK293) and controls. Test derivatives under identical conditions to isolate structural effects .
  • Metabolite Interference: Perform metabolic stability studies (e.g., liver microsomes) to identify active metabolites. Use HPLC to track parent compound degradation .
  • Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm target specificity. For example, if PKA modulation is suspected, validate via cAMP ELISA .

Q. What computational strategies predict the reactivity of 8-Bromo-3-fluoroquinoline-4-carboxylic acid in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • DFT Calculations: Model the electron density at the bromine site to predict oxidative addition efficiency with Pd catalysts. Fluorine’s electronegativity may deactivate adjacent positions .
  • Ligand Screening: Test Pd(PPh₃)₄, XPhos, or SPhos ligands to optimize coupling with boronic acids. Monitor reaction kinetics via in situ IR or NMR .
  • Solvent Effects: Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. High dielectric solvents stabilize charged intermediates but may hinder catalyst turnover .

Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways in fluorination/bromination reactions?

Methodological Answer:

  • Radical Traps: Add TEMPO or BHT to quench radical intermediates. If reaction yields drop, radical pathways are implicated .
  • Isotopic Labeling: Use ¹⁸O-labeled H₂O or KF to track nucleophilic substitution. Mass spectrometry detects isotopic incorporation .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates. KIE > 1 suggests concerted mechanisms (SNAr), while KIE ≈ 1 indicates radical steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.